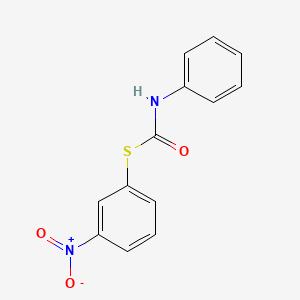

S-(3-Nitrophenyl) phenylcarbamothioate

Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is a broad field dedicated to the study of organic compounds containing carbon-sulfur bonds. taylorandfrancis.com These compounds are ubiquitous in nature and technology, ranging from essential amino acids like cysteine and methionine to vital antibiotics such as penicillin. wikipedia.orgjmchemsci.com The versatility of sulfur, which can exist in various oxidation states, imparts a rich and diverse reactivity to these molecules. jmchemsci.com

Organosulfur compounds are classified based on their functional groups, which include thiols, sulfides, disulfides, sulfoxides, sulfones, and derivatives of thioic acids. wikipedia.org Carbamothioates, such as S-(3-Nitrophenyl) phenylcarbamothioate, are derivatives of carbamothioic acid (a thioic acid), placing them within a significant subclass of organosulfur molecules that are integral to both biological systems and synthetic applications. jmchemsci.com The carbon-sulfur bond is a key feature in a wide array of molecules with important biological and pharmaceutical properties. jmchemsci.com

Academic Relevance of Carbamothioate Derivatives

The academic and industrial interest in carbamate (B1207046) and carbamothioate derivatives is substantial, primarily driven by their diverse biological activities. helsinki.fi The carbamate group is a structural and functional component of many drugs and prodrugs, valued for its chemical stability and ability to modulate pharmacokinetic properties. nih.gov Incorporating a carbamate or carbamothioate moiety into a molecule can significantly enhance the biological activity of the parent pharmacophore. nih.gov

Research has demonstrated that these derivatives possess a wide spectrum of pharmacological potential, including antimicrobial, anticancer, and enzyme-inhibiting properties. nih.govresearchgate.netmdpi.com For instance, certain carbamothioyl-carboxamide derivatives have shown significant anticancer activity against various human cancer cell lines and notable antimicrobial effects. nih.gov The structural similarity of the carbamate group to a peptide bond allows it to play a role in drug-target interactions, making it a valuable motif in modern drug discovery. nih.gov Consequently, the synthesis and biological evaluation of novel carbamothioate derivatives remain an active area of research in medicinal chemistry. nih.gov

Structural Significance of the this compound Scaffold

Phenylcarbamothioate Core : The -NH-C(=O)-S- linkage is the central functional group. The presence of both a nitrogen and a sulfur atom flanking the carbonyl group influences its electronic properties and reactivity. The thioester bond (C-S) is generally more susceptible to hydrolysis than its ester counterpart (C-O), which can be a relevant feature in both synthetic and biological contexts.

N-Phenyl Group : The phenyl ring attached to the nitrogen atom contributes to the molecule's rigidity and lipophilicity. Its electronic properties can influence the acidity of the N-H proton and the rotational barrier around the C-N bond.

S-(3-Nitrophenyl) Group : The 3-nitrophenyl group attached to the sulfur atom is a critical feature. The nitro (-NO2) group is a strong electron-withdrawing group, which significantly impacts the electronic character of the thioester linkage. This can make the carbonyl carbon more electrophilic and the entire S-(3-Nitrophenyl) moiety a potential leaving group in nucleophilic substitution reactions. The position of the nitro group (meta) influences the distribution of electron density around the aromatic ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 64651-85-0 | guidechem.com |

| Molecular Formula | C13H10N2O3S | guidechem.com |

| Molecular Weight | 274.3 g/mol | guidechem.com |

| Synonym | Carbamothioic acid, N-phenyl-, S-(3-nitrophenyl) ester | guidechem.com |

Current Research Landscape and Gaps Pertaining to this compound

A review of the current scientific literature reveals a significant gap in research focused specifically on this compound. While its chemical identity is established, there is a notable absence of dedicated studies investigating its synthesis, reactivity, or potential biological activities.

The broader research landscape, however, is rich with studies on related S-aryl carbamothioates and the synthesis of thioesters. Methodologies for the formation of the C-S bond are well-developed, including palladium-catalyzed thiocarbonylation of aryl iodides and benign condensation reactions using carbon dioxide as a C1 source. helsinki.finih.govrsc.org These established synthetic routes could potentially be adapted for the preparation of this compound, providing a pathway for future investigation.

The lack of specific data for this compound represents a clear research opportunity. Future studies could focus on:

Developing an efficient and optimized synthesis for this compound.

Characterizing its physicochemical properties and solid-state structure through techniques like X-ray crystallography.

Screening for potential biological activities, given the known pharmacological importance of the carbamothioate scaffold. nih.gov

Investigating its reactivity, particularly concerning the cleavage of the C-S bond, which could be exploited in synthetic or medicinal chemistry applications.

In essence, this compound stands as an uncharacterized molecule within a class of compounds of high academic and pharmaceutical relevance.

Structure

3D Structure

Properties

CAS No. |

64651-85-0 |

|---|---|

Molecular Formula |

C13H10N2O3S |

Molecular Weight |

274.30 g/mol |

IUPAC Name |

S-(3-nitrophenyl) N-phenylcarbamothioate |

InChI |

InChI=1S/C13H10N2O3S/c16-13(14-10-5-2-1-3-6-10)19-12-8-4-7-11(9-12)15(17)18/h1-9H,(H,14,16) |

InChI Key |

RFUCOJNRAFBQME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)SC2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of S 3 Nitrophenyl Phenylcarbamothioate

Direct Synthesis Approaches to S-(3-Nitrophenyl) Phenylcarbamothioate

Direct synthesis methods aim to construct the this compound molecule in a single, efficient step from readily available precursors. These approaches often focus on the key bond formations: the carbamoyl (B1232498) C-S bond and the carbamoyl C-N bond.

Condensation Reactions in S-Carbamothioate Synthesis

Condensation reactions are a cornerstone of S-carbamothioate synthesis, typically involving the joining of three components—a thiol, an amine, and a carbonyl source—with the elimination of a small molecule like water.

One modern and benign approach utilizes propanephosphonic acid anhydride (B1165640) (T3P) as a peptide coupling reagent to mediate the condensation of thiophenols, primary amines, and carbon dioxide (CO2) at atmospheric pressure and room temperature. rsc.orgresearchgate.net This method is notable for its safety, as it avoids toxic reagents like phosgene (B1210022) or isocyanates, and for its operational simplicity. rsc.orgresearchgate.net For the specific synthesis of this compound, this would involve the reaction of 3-nitrothiophenol, aniline (B41778), and CO2 in the presence of T3P. The reaction is compatible with a range of aryl thiols and amines, providing good to excellent yields. rsc.org

Another condensation strategy involves the reaction of xanthate esters with amines. For example, various carbamothioates have been synthesized by condensing xanthate esters with benzylamines in the presence of sodium hydride in dimethylformamide (DMF). nih.gov This method is characterized by short reaction times and straightforward work-up procedures. nih.gov

Table 1: Examples of Condensation Reactions for Carbamothioate Synthesis

| Reactants | Reagent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| O-Benzyl S-methyl dithiocarbonate, Benzylamine (B48309) | Sodium Hydride | O-Benzyl benzylcarbamothioate | 85 | nih.gov |

| Thiophenols, Primary amines, CO₂ | T3P | S-Aryl thiocarbamates | Good to Excellent | rsc.org |

Nucleophilic Substitution Strategies for S-Carbamothioate Formation

Nucleophilic substitution is a fundamental and widely used strategy for forming the C-S bond in S-carbamothioates. masterorganicchemistry.comyoutube.com This reaction involves an electron-rich nucleophile attacking an electron-poor carbon atom, leading to the displacement of a leaving group. youtube.comkhanacademy.org

In the context of this compound synthesis, two primary nucleophilic substitution pathways can be envisioned:

Thiolate as the Nucleophile : The reaction of a 3-nitrothiophenolate salt (generated by treating 3-nitrothiophenol with a base) with an electrophilic phenylcarbamoyl derivative, such as phenylcarbamoyl chloride. The thiolate anion acts as the nucleophile, attacking the carbonyl carbon and displacing the chloride leaving group.

Amine as the Nucleophile : The reaction of aniline (phenylamine) with an S-(3-nitrophenyl)-functionalized carbonyl derivative, such as S-(3-nitrophenyl) chlorothioformate. Here, the nitrogen atom of aniline acts as the nucleophile, attacking the thioformate carbonyl carbon and displacing the chloride.

These reactions proceed via a characteristic addition-elimination mechanism, where the nucleophile first adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to expel the leaving group and form the final product. masterorganicchemistry.com The success of the reaction is often governed by the principle that the leaving group should be a weaker base than the incoming nucleophile. masterorganicchemistry.com

Transition Metal-Catalyzed Synthetic Routes to S-Carbamothioates

Modern organic synthesis increasingly employs transition-metal catalysts to achieve efficient and selective bond formations under mild conditions. rsc.org For S-carbamothioate synthesis, palladium-catalyzed reactions have shown significant promise. mdpi.com

One innovative strategy is the decarbonylative cross-coupling of carboxylic acids with thioesters, which serve as dual electrophilic activators and sulfur nucleophile sources. rsc.org This palladium-catalyzed method allows for the synthesis of thioethers (and by extension, thiocarbamates) from readily available carboxylic acids, avoiding the use of free thiols which can lead to side reactions. rsc.org The mechanism involves the in-situ formation of a mixed anhydride, followed by oxidative addition to the palladium catalyst, decarbonylation, and reductive elimination to form the C-S bond. rsc.org

Other transition metals like nickel and copper have also been used to catalyze C-S cross-coupling reactions, which could be adapted for the synthesis of this compound. researchgate.netnih.gov These methods offer alternative pathways that can provide high yields and functional group tolerance. mdpi.comresearchgate.net

Multi-Step Synthetic Strategies for this compound

Multi-step syntheses involve the sequential preparation and modification of precursors to build the final target molecule. researchgate.netsyrris.jp This approach allows for greater control over the final structure and can utilize a wider range of starting materials.

Precursor Synthesis and Functionalization

The synthesis of this compound relies on two key precursors: a derivative of 3-nitrothiophenol and a derivative of aniline (phenylamine).

3-Nitrothiophenol (3-Nitrobenzenethiol) : This precursor can be synthesized through various methods common in aromatic chemistry. For instance, the nitration of thiophenol can yield a mixture of isomers, from which the meta-product can be separated. Alternatively, diazotization of 3-nitroaniline (B104315) followed by reaction with a sulfur-containing reagent like potassium ethyl xanthate (followed by hydrolysis) can provide a more regioselective route to 3-nitrothiophenol.

Phenyl Isocyanate : A common and highly reactive precursor for the phenylcarbamoyl moiety. Phenyl isocyanate is typically prepared by the phosgenation of aniline. rsc.org However, due to the high toxicity of phosgene, safer alternatives like triphosgene (B27547) are often used in laboratory settings. rsc.orgnih.gov

Phenylcarbamoyl Chloride : This precursor can be synthesized by the reaction of aniline with phosgene or a phosgene equivalent.

Functionalization of these precursors is key to the final coupling step. For example, 3-nitrothiophenol is often converted to its more nucleophilic thiophenolate salt by treatment with a base prior to reaction.

Key Intermediates and Their Transformations

The reaction between the functionalized precursors proceeds through key reactive intermediates to form the final product. A primary multi-step pathway involves the reaction of 3-nitrothiophenol with phenyl isocyanate.

Reaction Pathway: 3-Nitrothiophenol + Phenyl Isocyanate → this compound

In this reaction, the thiol group of 3-nitrothiophenol adds across the highly electrophilic C=N double bond of the isocyanate group. Phenyl isocyanate acts as a key intermediate, readily undergoing nucleophilic attack by the sulfur atom of the thiol. researchgate.netacs.org This reaction is often performed in an inert solvent and may be catalyzed by a tertiary amine base.

Another important intermediate is the isocyanate generated in situ. For example, S-alkyl carbamothioates can undergo thermolysis to generate isocyanates, which can then be trapped by a nucleophile. nih.gov While less direct for this specific synthesis, it highlights the central role of isocyanates as reactive intermediates in carbamate (B1207046) and thiocarbamate chemistry. nih.gov

Table 2: Key Compounds Mentioned in the Article

| Compound Name | Role/Type |

|---|---|

| This compound | Target Molecule |

| 3-Nitrothiophenol (3-Nitrobenzenethiol) | Precursor/Thiol |

| Aniline (Phenylamine) | Precursor/Amine |

| Phenyl Isocyanate | Key Intermediate/Reagent |

| Phenylcarbamoyl Chloride | Precursor/Reagent |

| S-(3-nitrophenyl) chlorothioformate | Precursor/Reagent |

| Carbon Dioxide (CO₂) | C1 Source |

| Propanephosphonic acid anhydride (T3P) | Condensation Reagent |

| Xanthate Esters | Precursor |

Influence of Reaction Conditions on Synthetic Outcome

The solvent plays a crucial role in the synthesis of S-carbamothioates by influencing the solubility of reactants, reaction rates, and the stability of intermediates. In a study on the condensation reaction of O-benzyl S-methyl dithiocarbonate with benzylamine to form a carbamothioate, various solvents were evaluated. nih.gov Dimethylformamide (DMF) was found to be the superior solvent, providing a significantly higher yield compared to tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH3CN), dioxane, and dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.orgnih.gov Specifically, the reaction in DMF yielded 80% of the product, while THF and acetonitrile resulted in yields of 45% and 53%, respectively. beilstein-journals.org In another synthesis of linear O-aryl carbamates and S-thiocarbamates, acetonitrile proved to be a better solvent than DMF and DMSO. rsc.org The polarity and coordinating ability of the solvent can affect the reaction pathway and the formation of byproducts. For reactions involving highly reactive intermediates like isocyanates, aprotic solvents are generally preferred to prevent unwanted side reactions.

Table 1: Effect of Different Solvents on the Yield of a Representative Carbamothioate Synthesis

| Solvent | Yield (%) | Reference |

|---|---|---|

| Dimethylformamide (DMF) | 85 | beilstein-journals.org |

| Tetrahydrofuran (THF) | 45 | beilstein-journals.org |

| Acetonitrile (CH3CN) | 53 | beilstein-journals.org |

| Dioxane | 48 | beilstein-journals.org |

Temperature and pressure are key parameters that can be adjusted to optimize the yield and selectivity of carbamothioate synthesis. The synthesis of carbamothioates from xanthate esters and isocyanides or benzylamines is typically conducted at temperatures ranging from 30 to 45 °C. beilstein-journals.orgnih.gov For the catalytic hydrogenation of thioesters and thiocarbamates, higher temperatures of 135-150 °C and hydrogen pressures of 20-40 bar are employed. nih.govacs.org

Generally, increasing the temperature can accelerate the reaction rate, but excessive heat may lead to the decomposition of reactants or products, or promote the formation of undesired side products. For instance, in the organocatalytic synthesis of certain heterocyclic structures involving isothiocyanates, the reaction temperature had to be precisely controlled at -20 °C to avoid the formation of side products. chim.it In another case, a cascade reaction was conducted at a very low temperature of -95 °C to ensure stability and achieve the desired stereoselectivity. chim.it Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability and selectivity of the reaction.

Table 2: Influence of Temperature and Pressure on Representative Carbamothioate Syntheses

| Reaction Type | Temperature (°C) | Pressure (bar) | Reference |

|---|---|---|---|

| Xanthate Ester + Isocyanide | 35–45 | Atmospheric | beilstein-journals.org |

| Xanthate Ester + Benzylamine | 30–40 | Atmospheric | nih.gov |

The choice of catalyst and its concentration are pivotal in many synthetic routes to carbamothioates. In the synthesis of carbamothioates from xanthate esters, sodium hydride (NaH) is used as a base. nih.gov A study optimizing this reaction found that using a stoichiometric amount of NaH relative to the reactants was slightly more effective than a catalytic amount. nih.gov

For the catalytic hydrogenation of thiocarbamates, an acridine-based ruthenium complex has been shown to be an effective catalyst. nih.govacs.org This reaction proceeds without the need for additives and demonstrates good tolerance for various functional groups. acs.org The catalyst loading is an important variable; for the hydrogenation of S-hexyl thioesters, a catalyst loading of 1 mol% was used. nih.gov In other catalytic systems, such as the synthesis of substituted perimidines using a polyoxometalate/zeolite composite catalyst, the catalyst could be recycled multiple times without a significant loss of activity. mdpi.com The efficiency of a catalyst can be influenced by the solvent and other reaction conditions, highlighting the interconnectedness of these parameters.

Table 3: Effect of Catalyst and Loading on a Representative Carbamothioate Synthesis

| Catalyst | Catalyst Loading | Yield (%) | Reference |

|---|---|---|---|

| Sodium Hydride (NaH) | 2.0 mmol | 80 | nih.gov |

| Sodium Hydride (NaH) | 1.0 mmol | 78 | nih.gov |

Mechanistic Investigations of S 3 Nitrophenyl Phenylcarbamothioate Reactivity

Detailed Reaction Mechanisms of S-Carbamothioate Transformations

The transformation of S-(3-Nitrophenyl) phenylcarbamothioate can proceed through several distinct mechanistic pathways, each influenced by the nature of the reactants and the reaction conditions. These pathways include nucleophilic acyl substitution, cleavage of the thioester bond, and intramolecular rearrangements.

Nucleophilic Acyl Substitution Pathways Involving the Carbamothioate Moiety

The carbamothioate moiety in this compound is susceptible to nucleophilic attack at the carbonyl carbon. This initiates a nucleophilic acyl substitution reaction, a fundamental process in the chemistry of carboxylic acid derivatives. The generally accepted mechanism for this transformation is a two-step addition-elimination process. In the initial step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the leaving group, the 3-nitrothiophenolate anion, to yield the final substitution product.

The reactivity of the carbamothioate towards nucleophiles is influenced by both electronic and steric factors. The presence of the electron-withdrawing nitro group on the S-phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Cleavage Mechanisms of the Thioester Bond

The thioester bond (C-S) in this compound is another reactive site within the molecule. Cleavage of this bond can occur through various mechanisms, including hydrolysis and aminolysis.

In hydrolysis, a water molecule or a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the cleavage of the C-S bond and the formation of phenylcarbamic acid and 3-nitrothiophenol. The phenylcarbamic acid is unstable and typically decomposes to aniline (B41778) and carbon dioxide.

Aminolysis follows a similar pathway, with an amine acting as the nucleophile. The reaction of this compound with primary or secondary amines yields the corresponding urea (B33335) derivative and 3-nitrothiophenol. Studies on related systems, such as the aminolysis of 4-nitrophenyl phenyl thionocarbonate, suggest that these reactions can proceed through a zwitterionic tetrahedral intermediate (T+/-) and its deprotonated form (T-).

Intramolecular Rearrangements and Cyclization Reactions

Under specific conditions, this compound and related carbamothioates can undergo intramolecular rearrangements and cyclization reactions. While specific studies on this compound are not extensively detailed in available literature, related research on carbamates provides insights into potential pathways. For instance, basic carbamates of 4-hydroxyanisole have been shown to undergo intramolecular cyclization-elimination reactions, leading to the formation of a cyclic urea derivative and the release of the phenol. This type of reaction is often dependent on the structure of the carbamate (B1207046) and the pH of the medium.

Kinetic Studies of this compound Reactions

Kinetic studies are crucial for understanding the reaction rates and the factors that influence them. Such studies involve the determination of rate laws, rate constants, and the identification of the rate-determining step of a reaction.

Determination of Rate Laws and Rate Constants

While specific rate laws and rate constants for the reactions of this compound are not extensively documented, kinetic studies on analogous compounds provide a framework for understanding its reactivity. For example, the hydrolysis of related thioesters has been shown to follow pseudo-first-order kinetics under certain conditions.

Kinetic data for the hydrolysis of a related compound, S-ethyl trifluorothioacetate, is presented in the table below. This data illustrates the dependence of the rate constant on temperature.

| Temperature (°C) | Rate Constant (s⁻¹) |

| 23.0 | 3.7 x 10⁻⁵ |

| 47.0 | 3.4 x 10⁻⁴ |

This table is based on data for S-ethyl trifluorothioacetate and is provided for illustrative purposes.

Identification of Rate-Determining Steps

For reactions involving a good leaving group, such as the 3-nitrothiophenolate anion, the formation of the tetrahedral intermediate is often the rate-determining step. This is because the leaving group is readily expelled in the subsequent fast step. Studies on the aminolysis of similar compounds have indicated that the formation of the zwitterionic tetrahedral intermediate (the k₁ step) is rate-determining. The nature of the nucleophile and the stability of the intermediate play a significant role in determining the slowest step of the reaction.

Examination of Reaction Pathway Bifurcations

Reaction pathway bifurcations occur on a potential energy surface when a single transition state leads to two or more different product minima. This phenomenon is a key aspect of understanding reaction selectivity. For this compound, nucleophilic acyl substitution reactions are expected to be a primary reactive pathway. In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate can, in principle, lead to different products depending on which leaving group departs.

The potential energy surface (PES) for reactions of this compound will feature several key stationary points: the reactant, a tetrahedral intermediate, transition states connecting these minima, and the final products. researchgate.net

Tetrahedral Intermediate: The addition of a nucleophile to the carbonyl carbon of this compound is expected to form a tetrahedral intermediate. This intermediate is also a minimum on the PES, albeit likely a shallow one, indicating its transient nature. The stability of this intermediate is influenced by the electronic properties of the substituents.

Transition States: The reaction pathway will involve at least two transition states: one for the formation of the tetrahedral intermediate and one for its breakdown. wikipedia.orgbritannica.com The relative heights of these energy barriers determine the rate-determining step of the reaction. Kinetic investigations on analogous S-4-nitrophenyl substituted thiobenzoates suggest that for reactions with amines, the rate-determining step can change from the breakdown of the tetrahedral intermediate to its formation, depending on the basicity of the attacking amine. nih.gov A similar behavior could be anticipated for this compound.

Computational studies on related compounds, such as p-nitrophenyl trifluoroacetate (B77799), have been used to calculate the geometries and energies of minima and transition states on the potential energy surface. mdpi.com Similar computational approaches could provide detailed insights into the specific reaction pathways of this compound.

Below is a hypothetical interactive data table illustrating the kind of energetic data that could be obtained from computational analysis of a nucleophilic substitution reaction of this compound.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | Transition state for the formation of the tetrahedral intermediate | +15.2 |

| Intermediate | Tetrahedral intermediate | +5.8 |

| TS2 | Transition state for the breakdown of the tetrahedral intermediate | +12.5 |

| Products | Amide + 3-Nitrothiophenol | -10.3 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific experimental or computational determination.

Beyond the static picture provided by the potential energy surface, the dynamics of the reaction trajectory after passing the transition state can influence product selectivity. researchgate.net In cases of reaction pathway bifurcations, the trajectory may not necessarily follow the path of steepest descent (the minimum energy path) from the transition state to the product well. Instead, dynamic effects, such as the momentum of the atoms, can guide the reaction towards a specific product, even if it is not the thermodynamically most stable one.

For this compound, if a bifurcation point exists after the formation of the tetrahedral intermediate, dynamic effects could play a role in determining the ratio of products formed. However, without specific computational studies performing dynamic trajectory calculations for this molecule, any discussion of such effects remains speculative. The study of dynamic effects in thiol-thioester reactions is an active area of research. colab.ws

Role of Catalysis in Directing Reaction Pathways

Catalysis can profoundly alter the reactivity of S-carbamothioates by lowering the activation energy of a specific reaction pathway, thereby increasing the reaction rate and potentially enhancing selectivity. Both homogeneous and heterogeneous catalysts can be employed.

Homogeneous catalysts operate in the same phase as the reactants. For reactions involving this compound, this would typically involve soluble catalysts in an organic solvent.

Acid and Base Catalysis: The hydrolysis and aminolysis of thioesters are subject to general acid and base catalysis. A base can deprotonate the nucleophile, increasing its nucleophilicity, while an acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic Catalysis: Certain catalysts, such as pyridines or imidazoles, can act as nucleophilic catalysts. The catalyst first attacks the carbonyl carbon to form a reactive intermediate, which is then attacked by the ultimate nucleophile.

Transition Metal Catalysis: Homogeneous transition metal complexes are known to catalyze a variety of reactions involving thioesters. For instance, palladium-catalyzed thiocarbonylation of aryl iodides is a method for synthesizing S-aryl thioesters. researchgate.net While this is a synthetic route, it highlights the potential for transition metals to interact with and transform the thioester functionality. Nickel complexes have also been developed for the hydrothiolation of alkynes, demonstrating the catalytic activation of the Ni-S bond. researchgate.net

The following table provides examples of homogeneous catalysts that could potentially be applied to reactions of S-carbamothioates, based on known thioester chemistry.

| Catalyst Type | Example Catalyst | Potential Reaction |

| Base | Triethylamine | Aminolysis, Hydrolysis |

| Nucleophilic | 4-Dimethylaminopyridine (DMAP) | Acyl transfer reactions |

| Transition Metal | Palladium(II) acetate | Cross-coupling reactions |

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling.

Solid Acid and Base Catalysts: Materials such as zeolites, functionalized silicas, and metal oxides can act as solid acid or base catalysts, promoting reactions like hydrolysis or transesterification.

Supported Metal Catalysts: Transition metals supported on solid materials like alumina, silica (B1680970), or carbon are widely used in heterogeneous catalysis. For thioesters, supported metal catalysts could be employed for hydrogenation or reduction reactions. For example, the hydrogenation of the nitro group on the this compound ring could potentially be achieved using a supported palladium or platinum catalyst.

While specific examples for S-carbamothioates are scarce, the broader field of heterogeneous catalysis of thioesters provides a basis for exploring potential catalytic transformations of this compound.

Advanced Spectroscopic Characterization of S 3 Nitrophenyl Phenylcarbamothioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the carbon-hydrogen framework and the connectivity between different parts of the molecule can be established.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of S-(3-Nitrophenyl) phenylcarbamothioate are predicted to exhibit distinct signals corresponding to the protons and carbons in the phenyl and 3-nitrophenyl rings, as well as the carbamothioate linkage.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The phenyl group attached to the nitrogen is expected to show signals in the aromatic region (typically δ 7.0-7.6 ppm). The protons of the 3-nitrophenyl ring are anticipated to appear further downfield due to the electron-withdrawing effect of the nitro (NO₂) group. Specifically, protons ortho and para to the nitro group are the most deshielded. For example, in related compounds containing a 3-nitrophenyl group, aromatic protons are observed in the range of δ 7.5-8.3 ppm. rsc.orgnih.gov A broad singlet corresponding to the N-H proton is also expected, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The carbonyl carbon (C=O) of the carbamothioate group is expected to have a characteristic signal in the downfield region of the spectrum, typically around δ 165-170 ppm. Carbons within the aromatic rings will resonate between δ 110-150 ppm. The carbon atom attached to the nitro group (C-NO₂) in the 3-nitrophenyl ring is significantly deshielded, with its signal expected near δ 148 ppm, a value seen in similar nitrophenyl structures. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following table presents the anticipated chemical shift (δ) ranges for the key atoms in the molecule, based on data from analogous structures and general spectroscopic principles. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl Ring (C₆H₅) | 7.0 - 7.6 (multiplet) | 120 - 140 |

| N-H | Variable (broad singlet) | - |

| C=O | - | 165 - 170 |

| 3-Nitrophenyl Ring | 7.5 - 8.3 (multiplets) | 115 - 150 |

| C-NO₂ | - | ~148 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To confirm the assignment of signals from 1D NMR and establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, this technique would reveal correlations between adjacent protons within the phenyl ring and within the 3-nitrophenyl ring, confirming their respective spin systems. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning the carbon signals of the aromatic rings by linking them to their corresponding, pre-assigned proton signals.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and formula, and providing structural information through analysis of its fragmentation patterns. miamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₃H₁₀N₂O₃S), the calculated exact mass is 274.0412 Da. An experimental HRMS measurement yielding a mass very close to this value would serve as strong evidence for the correct molecular formula.

Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀N₂O₃S |

| Nominal Mass | 274 g/mol |

| Monoisotopic (Exact) Mass | 274.041214 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and fragmented to produce daughter ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. youtube.com Collision-induced dissociation (CID) is a common method used to induce fragmentation. nih.gov

For this compound, the fragmentation pathways would likely involve the cleavage of the labile bonds within the carbamothioate core. Key expected fragmentation steps include:

Cleavage of the C-S bond, leading to the formation of [C₆H₅NHCO]⁺ and [S-C₆H₄NO₂]⁻ or related radical ions.

Cleavage of the N-C bond, generating [C₆H₅]⁺ or [C₆H₅NH]⁺ ions.

Loss of small neutral molecules, such as carbon monoxide (CO) from the carbonyl group.

Fragmentation of the 3-nitrophenyl group, which could involve the loss of NO or NO₂.

Analyzing these fragment ions allows for the step-by-step reconstruction of the molecule, confirming the identity and arrangement of its constituent parts.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques that offer a detailed vibrational fingerprint of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes a transition to a higher vibrational state. The spectrum is characterized by absorption bands corresponding to specific functional groups. For this compound, key expected IR absorption bands include:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1680-1720 cm⁻¹. Carbamates often show a carbonyl stretching band in the 1700-1800 cm⁻¹ range. researchgate.netmdpi.com

N-O Asymmetric & Symmetric Stretch: Two strong bands characteristic of the nitro group, typically found near 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

C-N Stretch & N-H Bend (Amide II): A band often found around 1510-1550 cm⁻¹. mdpi.com

C-S Stretch: A weaker absorption in the range of 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. core.ac.uk Expected prominent Raman signals for this compound would include:

Aromatic Ring Vibrations: Strong signals in the 1580-1620 cm⁻¹ region due to C=C stretching modes in the phenyl rings.

NO₂ Symmetric Stretch: A very strong, characteristic band around 1350 cm⁻¹.

Ring Breathing Modes: Sharp signals around 1000 cm⁻¹ corresponding to the symmetric expansion and contraction of the aromatic rings.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretch | 3300 - 3400 (Moderate) | Weak |

| Aromatic C-H | Stretch | >3000 (Weak-Moderate) | Moderate |

| C=O | Stretch (Amide I) | 1680 - 1720 (Strong) | Moderate |

| NO₂ | Asymmetric Stretch | ~1530 (Strong) | Moderate |

| NO₂ | Symmetric Stretch | ~1350 (Strong) | Strong |

| Aromatic C=C | Stretch | 1580 - 1620 (Moderate) | Strong |

Identification of Key Functional Groups

The infrared (IR) spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to its constituent functional groups. By analyzing the vibrational frequencies of similar molecules, a predictive IR spectrum can be outlined. researchgate.net

The primary functional groups within the molecule are the secondary amine (N-H) of the carbamothioate linkage, the thiocarbonyl (C=S) group (or the C=O of the carbamate (B1207046) tautomer), the nitro group (-NO₂), aromatic rings (C-H and C=C), and the C-N and C-S single bonds.

Key vibrational modes anticipated for this compound include:

N-H Stretching: A moderate to sharp absorption is expected in the region of 3350-3310 cm⁻¹ corresponding to the stretching vibration of the secondary amine's N-H bond. instanano.com In the solid state, this band may broaden and shift to a lower wavenumber due to intermolecular hydrogen bonding. researchgate.net

Aromatic C-H Stretching: Weak to medium bands are predicted to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which are characteristic of C-H stretching in the phenyl and nitrophenyl rings. instanano.com

Carbonyl (C=O) Stretching: Carbamothioates can exist in tautomeric equilibrium with their thio-isocyanate precursors or exhibit resonance structures that give the C=O bond character. Should the carbamate-like structure be prominent, a strong absorption band for the C=O stretch would be expected in the range of 1750-1700 cm⁻¹. For analogous N-alkyl-o-nitrophenylcarbamates, this band appears around 1755 cm⁻¹ in solution and can split into two bands in the solid state due to different molecular conformations in the crystal lattice. researchgate.net

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, arising from the carbon-carbon stretching vibrations within the two aromatic rings. nih.gov

Nitro (NO₂) Group Stretching: Two distinct and strong absorption bands are characteristic of the nitro group. The asymmetric stretching vibration is anticipated around 1550-1520 cm⁻¹, while the symmetric stretching vibration is expected near 1350-1340 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond within the carbamothioate linkage is predicted to appear in the 1300-1200 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration is typically weaker than other functional group signals and is expected in the 800-600 cm⁻¹ range.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium, Sharp |

| Aromatic C-H Stretch | Phenyl Rings | 3100 - 3000 | Weak to Medium |

| C=O Stretch | Carbamothioate | 1750 - 1700 | Strong |

| Aromatic C=C Stretch | Phenyl Rings | 1600 - 1450 | Medium to Strong |

| Asymmetric NO₂ Stretch | Nitro Group | 1550 - 1520 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1350 - 1340 | Strong |

| C-N Stretch | Carbamothioate | 1300 - 1200 | Medium |

| C-S Stretch | Thioester Linkage | 800 - 600 | Weak to Medium |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy provides insight into the molecule's conformation, particularly by observing changes in band position and shape between different physical states (solid vs. solution). For this compound, the N-H and C=O stretching bands would be particularly sensitive to the molecular environment.

In dilute solution, the N-H and C=O groups are expected to be relatively free, giving rise to sharp, higher-frequency absorption bands. In the solid state, the presence of the N-H proton donor and the potential for the carbonyl oxygen (or nitro group oxygens) to act as proton acceptors suggests the formation of intermolecular hydrogen bonds. This hydrogen bonding would cause a shift of the N-H stretching vibration to lower wavenumbers (a red shift) and a broadening of the peak.

Similarly, the C=O stretching frequency could be affected. In the solid state, it is plausible that more than one conformer could exist within the crystal's asymmetric unit, a phenomenon observed in related nitrophenylcarbamates. researchgate.net This could lead to the splitting of the C=O band into multiple components, with each peak representing a distinct molecular conformation or hydrogen-bonding environment. The relative orientations of the phenyl and 3-nitrophenyl rings, influenced by steric hindrance and crystal packing forces, would also contribute to the unique vibrational fingerprint of the solid-state compound. nih.gov

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophoric Analysis

The UV-Visible spectrum of this compound is determined by its chromophores: the phenyl ring, the 3-nitrophenyl ring, and the carbamothioate linkage. These groups contain π electrons and non-bonding (n) electrons that can be excited by UV-Vis radiation. The primary electronic transitions expected are π→π* and n→π*.

π→π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic rings and the C=O and NO₂ groups. The conjugated system formed by the nitrophenyl ring is expected to give rise to a strong absorption band, likely in the 250-300 nm range. The phenyl ring and the carbamothioate C=O group will also contribute to intense absorptions in the lower UV region (<250 nm).

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen, nitrogen, or sulfur atoms) to a π* antibonding orbital. These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) than π→π* transitions. For this compound, n→π* transitions associated with the nitro group and the carbonyl group are expected, likely appearing as weak shoulders or broad, low-intensity bands at wavelengths longer than 300 nm.

pH-Dependent Spectroscopic Behavior

The UV-Vis spectrum of this compound is expected to show dependence on the pH of the medium. This behavior can be attributed to two main factors: potential protonation/deprotonation and chemical stability.

In highly acidic or basic solutions, the carbamothioate linkage may be susceptible to hydrolysis, leading to the formation of 3-nitroaniline (B104315), phenol, and other degradation products. This chemical change would result in a time-dependent alteration of the UV-Vis spectrum, reflecting the spectra of the resulting products.

Furthermore, the electronic structure of the molecule itself can be influenced by pH. While the N-H group is weakly acidic, extreme pH values could potentially lead to protonation or deprotonation, altering the electronic transitions and thus the absorption spectrum. More significantly, if hydrolysis occurs, the resulting 3-nitrophenol (B1666305)/3-nitrophenolate equilibrium is highly pH-sensitive. The 3-nitrophenol form absorbs at one wavelength, while its conjugate base, the 3-nitrophenolate anion (formed under basic conditions), absorbs at a significantly longer wavelength (a bathochromic or red shift), often accompanied by a color change. researchgate.net Therefore, monitoring the spectrum at different pH values could provide information on the compound's stability and degradation pathways. emerginginvestigators.org

X-ray Diffraction (XRD) for Solid-State Structure Determination

Crystal Structure Analysis and Unit Cell Parameters

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although specific XRD data for this compound is unavailable, a plausible crystal structure can be predicted based on analogous molecules like N-(3-nitrophenyl)cinnamamide and various nitrophenylcarbamates. nih.govmdpi.com

It is highly probable that the crystal packing would be dominated by intermolecular N-H···O hydrogen bonds. The N-H group of the carbamothioate would act as a hydrogen bond donor, while the oxygen atoms of the nitro group or the carbonyl group would serve as acceptors. These interactions would likely link the molecules into chains or sheets.

Additionally, π-π stacking interactions between the aromatic rings (phenyl and/or nitrophenyl) are expected to play a significant role in stabilizing the crystal structure. The relative orientation of the two rings (the dihedral angle) would be a key structural feature, influenced by a balance between steric effects and the optimization of intermolecular forces. In related structures, dihedral angles between aromatic rings can range from nearly planar to significantly twisted. nih.govmdpi.com

Based on similar small organic molecules, the compound could crystallize in a common centrosymmetric space group such as monoclinic P2₁/n or triclinic P-1. mdpi.com The unit cell would contain multiple molecules (Z = 2, 4, or 8).

Table 2: Hypothetical Crystal Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~ 7.0 |

| b (Å) | ~ 23.0 |

| c (Å) | ~ 8.5 |

| α (°) | 90 |

| β (°) | ~ 95-105 |

| γ (°) | 90 |

| Volume (ų) | ~ 1350 |

| Z (molecules/cell) | 4 |

Intermolecular Interactions and Packing Arrangements

The primary forces dictating the crystal packing are hydrogen bonds. Specifically, N—H···O hydrogen bonds are crucial in organizing the molecules into a cohesive, three-dimensional array. In the crystal lattice, molecules A and B are arranged alternately, linked by these N—H···O interactions to form chains that propagate along the a-axis. This alternating arrangement of the two independent molecules is a key feature of the packing.

In addition to hydrogen bonding, C—H···π interactions are also observed within the crystal structure. These interactions, where a hydrogen atom on one molecule interacts with the π-electron system of an aromatic ring on an adjacent molecule, provide additional cohesion and contribute to the efficient packing of the molecules.

The conformation of the individual molecules also plays a critical role in the packing arrangement. The dihedral angle between the two aromatic rings is 48.18 (14)° in molecule A and 45.81 (14)° in molecule B. researchgate.netnih.gov The carbamate group's mean plane is slightly twisted relative to the attached benzene (B151609) and phenyl rings. researchgate.netnih.gov In molecule A, the dihedral angles are 12.97 (13)° and 60.93 (14)°, while in molecule B, they are 23.11 (14)° and 59.10 (14)°. researchgate.netnih.gov These specific torsional angles are a consequence of the optimization of the intermolecular interactions within the crystal lattice.

Theoretical and Computational Studies of S 3 Nitrophenyl Phenylcarbamothioate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. For S-(3-Nitrophenyl) phenylcarbamothioate, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the ground state geometry.

The process involves selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) that accurately balance computational cost and accuracy for a system containing sulfur, nitrogen, and multiple aromatic rings. The geometry optimization calculation would iteratively adjust the positions of the atoms until the configuration with the minimum possible energy is found.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p)) This table is illustrative and represents the type of data that would be generated from a DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-N (amide) | ~1.37 Å |

| Bond Length | C-S (thioester) | ~1.78 Å |

| Bond Length | S-C (nitrophenyl) | ~1.79 Å |

| Bond Length | N-O (nitro) | ~1.23 Å |

| Bond Angle | O=C-N | ~124° |

| Bond Angle | O=C-S | ~123° |

| Bond Angle | C-S-C | ~101° |

| Dihedral Angle | C(phenyl)-N-C(carbonyl)-S | ~175° (near planar) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles without the use of experimental data or empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, leading to highly accurate electronic property predictions.

For this compound, these high-level calculations would be used to:

Validate DFT Geometries: A single-point energy calculation using a method like CCSD(T) on the DFT-optimized geometry can provide a more accurate energy value.

Analyze Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The spatial distribution of these orbitals would show that the HOMO is likely localized on the sulfur atom and the phenyl ring, while the LUMO would be concentrated on the electron-deficient nitrophenyl ring, identifying these as the primary sites for nucleophilic and electrophilic attack, respectively.

Calculate Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution, highlighting electron-rich (negative potential, likely around the carbonyl oxygen and nitro group) and electron-poor (positive potential, likely around the amide hydrogen) regions.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is indispensable for elucidating how chemical reactions occur, providing insights into intermediate structures and energy requirements that are often difficult to observe experimentally.

Any chemical reaction, such as the hydrolysis or aminolysis of the thioester bond in this compound, proceeds through a high-energy transition state (TS). Locating this TS geometry and calculating its energy is key to understanding the reaction rate.

Using methods like DFT, a transition state search algorithm (e.g., QST2, QST3, or Berny optimization) would be initiated from the reactant and product geometries. A successful TS calculation identifies a saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. A frequency calculation must confirm the existence of a single imaginary frequency corresponding to the atomic motion along the reaction path.

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡). A higher barrier implies a slower reaction. For a reaction like the hydrolysis of this compound, computational modeling could compare different mechanistic pathways (e.g., base-catalyzed vs. acid-catalyzed) to determine which has the lower activation barrier and is therefore more favorable.

While transition state theory provides a static picture of a reaction, reaction dynamics simulations model the actual atomic motions over time. Ab initio molecular dynamics (AIMD) simulations would involve calculating the forces on the atoms at each time step directly from quantum mechanical principles.

An AIMD simulation of this compound reacting with a water molecule, for instance, would start with the reactants in close proximity. By simulating their movement over femtoseconds, one could observe the trajectory of the attacking nucleophile, the formation and breaking of bonds, the role of solvent molecules in stabilizing intermediates, and the ultimate release of the leaving group (3-nitrothiophenol). These simulations provide a deeper, time-resolved understanding of the reaction mechanism beyond the minimum energy path.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of this compound.

Frequency calculations performed using DFT after a geometry optimization yield the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an Infrared (IR) and Raman spectrum. By comparing the computed spectrum with experimental data, one can confirm the molecular structure and assign specific vibrational modes to observed peaks.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound This table is illustrative and represents the type of data that would be generated from a computational frequency analysis.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | ~3350 |

| C-H Stretch | Aromatic | ~3100-3000 |

| C=O Stretch | Carbonyl (Thioester) | ~1690 |

| N-O Stretch (asymmetric) | Nitro | ~1530 |

| C=C Stretch | Aromatic | ~1600-1450 |

| N-O Stretch (symmetric) | Nitro | ~1350 |

| C-N Stretch | Amide | ~1250 |

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption peaks in a UV-Visible spectrum. This would help identify the wavelengths of maximum absorption (λmax) and assign them to specific electronic excitations, such as π → π* transitions within the aromatic rings or n → π* transitions involving the carbonyl and nitro groups.

Based on a comprehensive search for scientific literature, there are currently no available theoretical or computational studies specifically focused on this compound that would allow for a detailed analysis of the topics requested. Research employing methods such as Density Functional Theory (DFT) for NMR and vibrational frequency calculations, or Molecular Dynamics (MD) simulations to explore the conformational landscape and solvent effects, has not been published for this particular compound.

The highly specific nature of the query requires data from dedicated computational chemistry research on this compound. Without such studies, it is not possible to provide scientifically accurate data tables or detailed findings for the outlined sections:

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Behavior

Information on related compounds, such as other nitrophenyl derivatives or carbamothioates, cannot be substituted, as the structural differences would lead to significant inaccuracies in the theoretical data. Therefore, the requested article cannot be generated at this time.

Applications of S 3 Nitrophenyl Phenylcarbamothioate in Materials Science

Incorporation into Advanced Polymeric Systems

The integration of S-(3-Nitrophenyl) phenylcarbamothioate into polymer backbones or as a pendant group could lead to the development of polymers with tailored functionalities.

The synthesis of functional polymers could potentially involve this compound as a comonomer. The presence of the nitro group could be particularly interesting, as it is a versatile functional group that can be chemically modified post-polymerization. For instance, the nitro group could be reduced to an amine group, which could then be used for further grafting or cross-linking reactions. The aromatic rings would contribute to the thermal stability and rigidity of the resulting polymer chains.

The general synthetic approach might involve condensation polymerization or the modification of existing polymers with a derivative of this compound. The specific polymerization conditions would depend on the other monomers involved and the desired polymer architecture.

Theoretically, if this compound were designed with appropriate reactive groups (e.g., vinyl or hydroxyl groups) on its phenyl rings, it could act as a monomer in addition or condensation polymerization. As a monomer, it would introduce the carbamothioate and nitrophenyl functionalities directly into the polymer backbone.

Alternatively, the molecule could be utilized as a cross-linking agent. The carbamothioate linkage or the nitro group could potentially be activated under specific conditions (e.g., heat or UV radiation) to form covalent bonds between polymer chains. This cross-linking would enhance the mechanical properties, thermal stability, and solvent resistance of the material. For instance, the nitro group could be photochemically activated to create reactive species that induce cross-linking.

| Potential Role | Description | Potential Impact on Polymer Properties |

| Monomer | Incorporated directly into the polymer chain. | Introduces rigidity, potential for post-polymerization modification. |

| Cross-linking Agent | Forms covalent bonds between polymer chains. | Increased mechanical strength, thermal stability, and chemical resistance. |

Development of Functionalized Materials

Beyond bulk polymer systems, this compound could be employed to modify the surfaces of materials, imparting new functionalities.

The compound could be used to create functional coatings on various substrates. The phenyl rings might promote adhesion to certain surfaces through π-π stacking interactions. The carbamothioate group could offer sites for further chemical reactions, allowing for the attachment of other functional molecules. The nitro group would alter the surface energy and polarity, which could be useful for controlling wettability or biocompatibility.

A potential application could be in creating surfaces with tunable properties. For example, a surface coated with a polymer containing this compound could have its properties altered by chemically modifying the accessible nitro groups.

| Application Area | Potential Function of this compound | Expected Outcome |

| Surface Coatings | Forms a functional layer on a substrate. | Altered surface properties (e.g., wettability, reactivity). |

| Composite Materials | Acts as a coupling agent or surface modifier for fillers. | Improved filler-matrix adhesion and enhanced mechanical performance. |

Novel Optoelectronic Materials Development

The presence of the nitrophenyl group in this compound is of particular interest for optoelectronic applications. Aromatic nitro compounds are known to possess electron-withdrawing properties and can exhibit nonlinear optical (NLO) activity. The combination of the electron-withdrawing nitro group and the electron-donating potential of the sulfur atom in the carbamothioate linkage could create a molecule with interesting charge-transfer characteristics.

If incorporated into a polymer or assembled into an ordered thin film, materials containing this compound could potentially be explored for applications in areas such as second-harmonic generation, optical switching, or as components in photorefractive materials. However, realizing these applications would require extensive research into the synthesis of appropriate material architectures and detailed characterization of their optical and electronic properties. The specific performance would be highly dependent on the molecular arrangement and the surrounding material matrix.

Research on this compound in Materials Science Remains Undocumented

Initial investigations into the applications of the chemical compound this compound in the field of materials science have found no available research detailing its electronic or photophysical properties. Extensive searches for scientific literature concerning its use in this capacity have not yielded any specific studies or data.

Consequently, information regarding the investigation of its electronic conductivity or its photophysical properties for potential device applications is not present in the public domain. The exploration of this compound for these purposes appears to be a novel area of inquiry, with no published findings to date.

Further research would be required to determine if this compound possesses any characteristics that would make it suitable for applications in materials science.

Environmental Fate and Degradation Mechanisms

Photolytic Degradation Pathways under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is a key abiotic process that can contribute to the transformation of chemical compounds in the environment through the action of sunlight. The presence of a nitroaromatic system in S-(3-Nitrophenyl) phenylcarbamothioate suggests a susceptibility to photochemical reactions. Aromatic nitro compounds are known to be photochemically active, undergoing various transformations upon absorbing UV radiation. ucl.ac.ukresearchgate.net

While direct photolysis studies on this compound are not available in the reviewed literature, potential degradation pathways can be inferred from research on analogous compounds like nitrobenzene (B124822) and other nitroaromatics. ucl.ac.uk One of the primary photochemical reactions for nitroaromatic compounds is the photoreduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group, particularly in the presence of hydrogen-donating solvents. researchgate.net Another potential pathway involves the cleavage of the nitro group, leading to the formation of nitric oxide (NO) and a corresponding aryloxy radical. ucl.ac.uk

Furthermore, the carbamate (B1207046) moiety itself can be susceptible to photolysis. Studies on phenylcarbamate insecticides have shown that irradiation can lead to the cleavage of the carbamate bond. nih.gov For this compound, this could result in the cleavage of the ester-thio linkage (C-S) or the amide linkage (N-C). The absorption of light energy can promote an electron to an excited state, weakening covalent bonds and leading to fragmentation. irispublishers.com The presence of nitrate (B79036) or nitrite (B80452) in water could also trigger photonitration processes, although this is more relevant for the formation of nitro-derivatives rather than the degradation of an existing one. nih.gov

Table 1: Potential Photolytic Degradation Products of this compound Based on Analogous Compounds

| Potential Photoproduct | Hypothesized Formation Pathway | Analogous Compound Class |

| S-(3-Aminophenyl) phenylcarbamothioate | Photoreduction of the nitro group. | Aromatic Nitro Compounds researchgate.netchemistryviews.org |

| 3-Nitrothiophenol | Cleavage of the carbamothioate C-S bond. | Carbamates nih.gov |

| Phenyl isocyanate | Cleavage and rearrangement of the carbamate moiety. | Phenylcarbamates |

| Aniline (B41778) | Subsequent hydrolysis of phenyl isocyanate. | Phenylcarbamates |

| Phenoxy and Nitrophenyl Radicals | Homolytic cleavage of the C-S bond. | Nitrobenzene ucl.ac.uk |

Microbial Degradation Studies and Biotransformation Pathways

Microbial degradation is a critical pathway for the detoxification and removal of many organic compounds from the environment. Carbamate pesticides, which are structurally related to this compound, are known to be degraded by a wide variety of soil and water microorganisms. frontiersin.orgnih.govbohrium.com The primary and most conserved step in the microbial degradation of carbamates is the enzymatic hydrolysis of the ester or amide linkage. frontiersin.orgnih.gov

For this compound, it is highly probable that the initial step of biotransformation would be the cleavage of the carbamothioate bond. This reaction is catalyzed by enzymes known as carbamate hydrolases or carboxylesterases. bohrium.com This hydrolytic cleavage would break the molecule into two main fragments: 3-nitrothiophenol and phenylcarbamic acid. The latter is unstable and would likely decompose further to aniline and carbon dioxide.

Following the initial hydrolysis, the resulting aromatic intermediates would undergo further degradation. Microbial pathways for the breakdown of aromatic compounds are well-established. Typically, monooxygenase or dioxygenase enzymes would hydroxylate the aromatic rings of 3-nitrothiophenol and aniline, leading to the formation of catechols or substituted catechols. frontiersin.orgnih.gov These dihydroxy intermediates are then susceptible to ring cleavage, followed by entry into central metabolic pathways like the Krebs cycle. frontiersin.org Various bacterial and fungal species have been identified that can utilize carbamates as a source of carbon and nitrogen for growth. researchgate.net

Table 2: Predicted Microbial Biotransformation Pathway for this compound

| Step | Enzymatic Reaction | Substrate | Intermediate Products | Responsible Enzymes (Hypothesized) |

| 1 | Hydrolysis | This compound | 3-Nitrothiophenol + Phenylcarbamic acid | Carbamate Hydrolase / Carboxylesterase bohrium.com |

| 2 | Decomposition | Phenylcarbamic acid | Aniline + Carbon Dioxide | Spontaneous |

| 3 | Ring Hydroxylation | 3-Nitrothiophenol / Aniline | Substituted Catechols | Monooxygenases / Dioxygenases nih.gov |

| 4 | Ring Cleavage | Substituted Catechols | Aliphatic acids | Catechol Dioxygenases |

| 5 | Central Metabolism | Aliphatic acids | CO₂, H₂O, Biomass | Various metabolic enzymes |

Chemical Stability and Hydrolysis Mechanisms in Aquatic Systems

The chemical stability of this compound in aquatic environments is primarily dictated by its susceptibility to hydrolysis. Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The rate of hydrolysis is highly dependent on factors such as pH, temperature, and the chemical structure of the compound. agr.hr

Drawing parallels with the extensively studied hydrolysis of p-nitrophenyl esters, the this compound molecule is expected to undergo hydrolysis at the carbamothioate linkage. acs.orgcdnsciencepub.comacs.org The nitrophenyl group acts as an effective electron-withdrawing group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

The hydrolysis of such esters is typically subject to base catalysis, meaning the degradation rate increases significantly with rising pH. agr.hracs.org Under alkaline conditions (high pH), the hydroxide ion (OH⁻), a much stronger nucleophile than water, will attack the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the sulfur-aryl bond and releasing a 3-nitrophenolate anion. semanticscholar.org Conversely, under neutral to moderately acidic conditions, the compound is expected to be significantly more stable, with hydrolysis proceeding at a much slower rate via attack by neutral water molecules. agr.hr This pH-dependent stability is a common characteristic of organophosphate and carbamate pesticides. agr.hr

Table 3: Predicted Hydrolysis Behavior of this compound in Aquatic Systems

| Parameter | Predicted Behavior/Outcome | Rationale Based on Analogues |

| Primary Degradation Pathway | Hydrolysis of the carbamothioate ester linkage. | Cleavage of the ester bond is the primary abiotic degradation route for nitrophenyl esters and carbamates. bohrium.comacs.org |

| Major Hydrolysis Products | 3-Nitrothiophenol, Aniline, Carbon Dioxide. | Result from the cleavage of the carbamothioate bond and subsequent decomposition of phenylcarbamic acid. |

| Effect of pH | Rate of hydrolysis is slow in acidic to neutral water and rapid in alkaline water. | Base-catalyzed hydrolysis is a well-documented mechanism for nitrophenyl esters and many pesticides. agr.hracs.org |

| Predicted Half-Life | Long at acidic/neutral pH; Short at alkaline pH. | Consistent with the behavior of similar chemical structures in aquatic environments. agr.hr |

Synthesis and Academic Study of S 3 Nitrophenyl Phenylcarbamothioate Analogues and Derivatives

Systematic Structural Modifications of the Phenylcarbamothioate Core

The phenylcarbamothioate scaffold serves as a versatile platform for chemical modification. The core structure, S-phenyl phenylcarbamothioate, is a notable entity in the field of peptide chemistry, where the N-phenylthiocarbonyl group has been explored as a thioester surrogate for designing chemoselective ligation methods. nih.gov Modifications to this core are typically aimed at altering its electronic properties, steric profile, and reactivity. These modifications can be broadly categorized into variations of the aromatic moieties and the introduction of diverse substituents.

The nitrophenyl group is a critical component of the S-(3-Nitrophenyl) phenylcarbamothioate molecule. In many synthetic applications, p-nitrophenyl carbamates and related structures are used in "transcarbamoylation" reactions, where the nitrophenyl group acts as a good leaving group to facilitate the formation of new carbamate (B1207046) linkages. nih.gov The position of the nitro group on the phenyl ring—whether ortho, meta, or para—significantly influences the electronic character and reactivity of the molecule.

Synthetic routes often utilize nitrophenyl chloroformates to introduce this moiety. researchgate.net For instance, the synthesis of 1-nicotinoyl-3-(m-nitrophenyl)-thiourea has been achieved through the reaction of a heterocyclic thioisocyanate with meta-nitroaniline, demonstrating a method for incorporating the specific 3-nitrophenyl (meta-nitrophenyl) group. e3s-conferences.org The reactivity differences between isomers are well-documented; for example, the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) proceeds at a different rate than its S-ethyl trifluorothioacetate analogue, underscoring the electronic role of the nitrophenyl leaving group. mdpi.com

The presence of substituents on the aromatic rings profoundly affects the reactivity and electronic distribution of the phenylcarbamothioate core. The nitro group (–NO2) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making it more than 10 million times less reactive than benzene (B151609). libretexts.org This deactivating effect also directs incoming electrophiles primarily to the meta position. libretexts.org

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, electron-withdrawing groups like the nitro group are essential as they stabilize the negatively charged intermediate (a Meisenheimer adduct), thereby facilitating the reaction. nih.gov The reactivity in these reactions is often proportional to the positive charge on the reaction center. researchgate.net

In studies of related nitrobenzyl carbamates designed as bioreductive triggers, the effect of substituents on fragmentation rates has been systematically investigated. researchgate.net Research showed that electron-donating substituents on the benzyl (B1604629) ring accelerated the fragmentation of the corresponding hydroxylamines. researchgate.net This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon during the reaction. researchgate.net The extent of amine release was also observed to increase with greater electron-donating character of the substituent. researchgate.net

| Substituent Type | Effect on Aromatic Ring | Influence on Reactivity | Typical Positions Directed (Electrophilic Substitution) |

|---|---|---|---|

| Electron-Donating (e.g., –OH, –NH2) | Activating | Increases rate of electrophilic substitution. youtube.com | Ortho, Para libretexts.org |

| Electron-Withdrawing (e.g., –NO2, –CHO) | Deactivating | Decreases rate of electrophilic substitution; facilitates nucleophilic substitution. libretexts.orgyoutube.com | Meta libretexts.org |

| Halogens (e.g., –Cl, –Br) | Deactivating | Decreases rate of electrophilic substitution but can stabilize intermediates via resonance. libretexts.org | Ortho, Para libretexts.org |

Synthesis of Conformationally Restricted Analogues

Conformational restriction is a key strategy in medicinal chemistry to design analogues with improved properties by reducing the flexibility of a molecule. nih.gov This is achieved by introducing cyclic structures or rigid linkers. For this compound, this could involve creating a covalent bridge between the phenyl and nitrophenyl rings to form a tricyclic system.

Methodologies for synthesizing such analogues can be adapted from research on other classes of molecules. For example, in the synthesis of conformationally restricted nicotine (B1678760) analogues, the pyridine (B92270) and pyrrolidine (B122466) rings are linked with a short carbon chain. mdpi.com Similarly, in peptide chemistry, conformationally restricted analogues have been synthesized by incorporating cyclic amino acid derivatives like 2-aminoindan-2-carboxylic acid (Aic) or by creating side chain-to-side chain cyclizations. nih.gov These strategies could be applied to the phenylcarbamothioate structure, for instance, by introducing functional groups on both aromatic rings that can be subsequently cyclized.

Impact of Structural Variations on Reaction Pathways and Mechanisms

Structural modifications directly influence the reaction pathways and mechanisms available to this compound analogues. The nature and position of substituents can determine whether a reaction proceeds via a concerted or stepwise mechanism. researchgate.net

In the context of fragmentation reactions, as seen with related nitrobenzyl carbamates, substituents that stabilize cationic intermediates can significantly accelerate the process. researchgate.net Electron-donating groups on the non-nitrated phenyl ring of a phenylcarbamothioate analogue could similarly stabilize a developing positive charge, thereby promoting a specific fragmentation pathway. The mechanism of hydrolysis is also sensitive to structural changes, with the nature of the leaving group (e.g., p-nitrophenoxide vs. ethanethiolate) affecting the transition state energy barrier. mdpi.com A change in substituents in the leaving group can even lead to a distinct change in the reaction mechanism. researchgate.net

Advanced Spectroscopic Characterization of Analogues and Derivatives

The unambiguous identification of newly synthesized this compound analogues and derivatives relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the precise chemical structure. ¹H NMR provides information on the number and environment of protons, allowing for confirmation of substituent placement on the aromatic rings, while ¹³C NMR identifies the carbon skeleton.

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula. researchgate.net Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed for the characterization of carbamate-containing molecules and their derivatives. nih.govresearchgate.net